![molecular formula C20H15ClFN3OS B2427447 N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 933212-22-7](/img/structure/B2427447.png)
N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole and thiazole rings. The chlorobenzyl and fluorophenyl groups could then be added through substitution reactions. The carboxamide group could be introduced in the final step through a reaction with an appropriate amine .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorobenzyl group could be substituted with other groups under the right conditions. The carboxamide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, its solubility would likely be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a derivative of the chemical , is studied for its metabolism and disposition in human subjects. It is an orexin 1 and 2 receptor antagonist developed for the treatment of insomnia. The study involves analyzing the disposition of the compound and its metabolites in blood, urine, and feces using various sophisticated techniques. The elimination of drug-related material was primarily through feces, with a notable presence of unusual metabolites in the plasma (Renzulli et al., 2011).
Clinical Study on Malignant Astrocytomas
A derivative of the chemical was used in a clinical study to evaluate its effectiveness combined with other drugs in treating supratentorial malignant astrocytomas. The study assessed the antitumor effects and reported median survival times, providing valuable insights into the clinical applications of the compound (Ikeda et al., 1996).
Research on Amyloid and FDG Imaging in Alzheimer's Disease
Research involving a derivative of the chemical in PET amyloid and FDG imaging for Alzheimer's Disease highlighted dynamic changes at different disease stages. The study provides essential data on the progression of the disease and the potential role of compounds related to N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide in diagnostic imaging (Kadir et al., 2012).
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . Similarly, thiazole derivatives have been found in many potent biologically active compounds .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives also exhibit a broad range of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . Similarly, thiazole derivatives are found in many potent biologically active compounds, suggesting they may also affect a variety of biochemical pathways .
Result of Action
It is known that indole derivatives can exhibit a range of effects due to their diverse biological activities . Similarly, thiazole derivatives have been found to exhibit a range of biological activities .
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-14-4-2-3-5-16(14)21)27-20-24-17(11-25(12)20)13-6-8-15(22)9-7-13/h2-9,11H,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHWTXLQXBMYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.